

High-Yield Enzymatic Synthesis of N-Acetyllactosamine via Transglycosylation

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Compound of Interest		
Compound Name:	N-acetyllactosamine	
Cat. No.:	B8509790	Get Quote

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a vast array of complex glycans that play crucial roles in cellular recognition, signaling, and immune responses. Its synthesis is of significant interest for the development of therapeutics, vaccines, and research tools. This document provides a detailed protocol for the high-yield synthesis of LacNAc through the transglycosylation activity of β -galactosidase. This enzymatic approach offers high regioselectivity and yield, utilizing readily available substrates.

Introduction

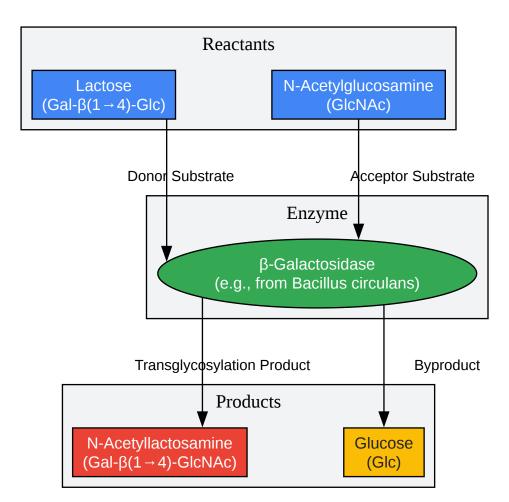
N-acetyllactosamine (Galβ1-4GlcNAc) is a core structural motif in N-linked and O-linked glycans of glycoproteins and glycolipids.[1][2] The biological significance of LacNAc-containing structures, such as their role as ligands for lectins like galectins, underscores the need for efficient synthetic methods.[1][2] Chemical synthesis of oligosaccharides is often complex and requires extensive protecting group chemistry.[3][4][5] In contrast, enzymatic synthesis via transglycosylation offers a highly specific and efficient alternative.[3][5][6][7]

This protocol focuses on the use of β -galactosidase from Bacillus circulans, which is known for its regioselective transglycosylation activity, favoring the formation of the desired $\beta(1 \rightarrow 4)$



linkage.[6][8] The reaction employs lactose as an inexpensive and abundant galactose donor and N-acetylglucosamine (GlcNAc) as the acceptor.[6][9] By optimizing reaction conditions, including temperature, pH, and substrate concentrations, high yields of **N-acetyllactosamine** can be achieved.[6][9] The use of immobilized enzymes can further enhance process stability and allow for enzyme recycling.[7][9][10]

Enzymatic Transglycosylation of N- Acetyllactosamine



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Caption: Enzymatic synthesis of **N-acetyllactosamine** via β -galactosidase catalyzed transglycosylation.

Quantitative Data Summary







The following tables summarize key quantitative data from various studies on the enzymatic synthesis of **N-acetyllactosamine**.

Table 1: Reaction Conditions and Yields for N-Acetyllactosamine Synthesis



Enzyme Source	Donor Substra te	Accepto r Substra te	Temper ature (°C)	рН	Reactio n Time	Yield (%)	Referen ce
Bacillus circulans	Lactose	D- GlcNAc	15	5.0	Not specified	"Improve d 100%" over previous best results	[6]
Bacillus circulans (immobili zed)	Lactose	N- acetylglu cosamine	50	Not specified	150 min	54	[9]
Bacillus circulans (immobili zed)	pNP-β- Gal	GlcNAc	Not specified	Not specified	Not specified	up to 60	[10]
Bacillus circulans	o- nitrophen yl-β-D- galactosi de	D- GlcNAc	Not specified	Not specified	Not specified	35 (in buffer)	[8]
Bacillus circulans	o- nitrophen yl-β-D- galactosi de	D- GlcNAc	Not specified	Not specified	Not specified	50 (in 20% cyclohex ane)	[8]
Bifidobac terium bifidum	Not specified	Not specified	Not specified	Not specified	Not specified	"Significa ntly enhance d"	[7]



Table 2: Enzyme Immobilization Data

Support Material	Enzyme Loading	Specific Activity	Activity Retention (after 10 cycles)	Reference
Melamine sponge with porous polymer coating	41.2 mg/g support	16.5 U/mg protein	70%	[9]
Custom porous polymer	Not specified	Not specified	~85% (after 20 batches)	[10]

Experimental Protocols

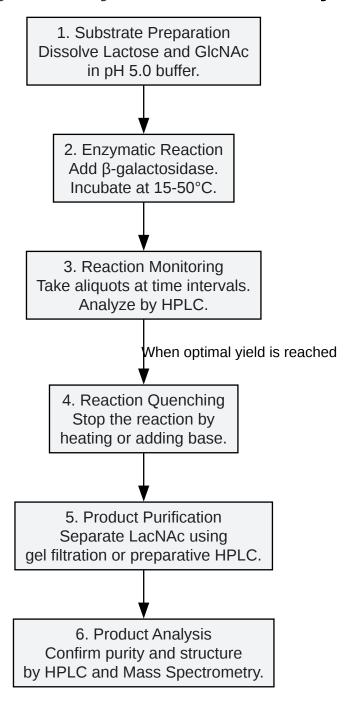
This section provides a detailed methodology for the synthesis of **N-acetyllactosamine** based on the transglycosylation activity of β -galactosidase.

Materials and Reagents

- Enzyme: β-Galactosidase from Bacillus circulans (free or immobilized)
- Donor Substrate: Lactose monohydrate
- Acceptor Substrate: N-acetyl-D-glucosamine (GlcNAc)
- Buffer: 0.1 M Sodium phosphate buffer, pH 5.0
- Quenching Solution: 0.1 M Sodium carbonate or heat inactivation (e.g., boiling for 5-10 minutes)
- Analytical Standards: N-acetyllactosamine
- Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with an amino-cyano or amide column.



Protocol: Enzymatic Synthesis of N-Acetyllactosamine



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Caption: Experimental workflow for the synthesis and purification of **N-acetyllactosamine**.

- Substrate Solution Preparation:
 - Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 5.0.



Dissolve lactose (donor) and N-acetylglucosamine (acceptor) in the buffer. The
concentrations can be optimized, but a starting point could be in the range of 100-300 mM
for both substrates.

Enzymatic Reaction:

- Equilibrate the substrate solution to the desired reaction temperature (e.g., 15°C for higher regioselectivity or 50°C for faster reaction rates).[6][9]
- Add β-galactosidase from Bacillus circulans to the reaction mixture. The optimal enzyme concentration should be determined empirically.
- Incubate the reaction mixture with gentle agitation.

Reaction Monitoring:

- Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 30-60 minutes).
- Quench the reaction in the aliquots by heat inactivation (boiling for 5 minutes) or by adding a quenching solution.
- Analyze the composition of the reaction mixture (lactose, GlcNAc, LacNAc, and byproducts) by HPLC.

Reaction Termination:

- Once the optimal yield of N-acetyllactosamine is achieved, terminate the entire reaction by heat inactivation or by adjusting the pH to > 8.0 with a suitable base.
- Centrifuge the reaction mixture to remove any precipitated protein.

Product Purification:

- The product, N-acetyllactosamine, can be purified from the reaction mixture using techniques such as gel filtration chromatography or preparative HPLC.
- Product Characterization:



 Confirm the identity and purity of the synthesized N-acetyllactosamine using analytical HPLC and mass spectrometry.

Conclusion

The enzymatic synthesis of **N-acetyllactosamine** via transglycosylation using β -galactosidase is a robust and high-yield method. It avoids the complexities of chemical synthesis and utilizes inexpensive starting materials. The protocol provided herein, along with the summarized data, offers a solid foundation for researchers and drug development professionals to produce this important disaccharide for their specific applications. Further optimization of reaction parameters and the use of immobilized enzymes can lead to even more efficient and scalable production processes.

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